KEVETRIN

Content Navigation

Traditional p53 activators (Nutlin-3a) fail in mutant p53 cancers; genotoxic agents (cisplatin) introduce DNA damage artifacts. Kevetrin overcomes these by non-genotoxically stabilizing wild-type p53 and degrading oncogenic mutant p53.

- Dual p53 modulation in wild-type and mutant models, ideal for AML/ovarian cancer research.

- High aqueous solubility (36 mg/mL as HCl salt) enables saline-based in vivo dosing.

- Clean, non-genotoxic profile isolates p53-dependent signaling without confounding artifacts.

CAS Number

Product Name

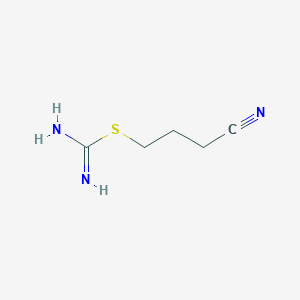

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Thioureidobutyronitrile is a water-soluble, small molecule and activator of the tumor suppressor protein p53, with potential antineoplastic activity. Upon intravenous administration, thioureidobutyronitrile activates p53 which in turn induces the expressions of p21 and PUMA (p53 up-regulated modulator of apoptosis), thereby inhibiting cancer cell growth and causing tumor cell apoptosis. Thioureidobutyronitrile may be effective in drug-resistant cancers with mutated p53. p53 tumor suppressor, a transcription factor regulating the expression of many stress response genes and mediating various anti-proliferative processes, is often mutated in cancer cells.

Synonyms

Purity

Package Size

Kevetrin (thioureidobutyronitrile) is a highly water-soluble, non-genotoxic small molecule that functions as a dual-action modulator of the p53 tumor suppressor pathway. Unlike traditional MDM2 inhibitors that are restricted to wild-type p53 models, Kevetrin stabilizes wild-type p53 while simultaneously inducing the degradation of oncogenic mutant p53. This dual mechanism makes it a critical procurement choice for oncology research, particularly in acute myeloid leukemia (AML) and ovarian cancer models where p53 mutational heterogeneity limits the efficacy of standard targeted agents. Its high aqueous solubility, especially in its hydrochloride salt form, ensures streamlined processability and formulation compatibility for both in vitro assays and in vivo xenograft studies [1].

Research Fit

Substituting Kevetrin with standard p53 activators like Nutlin-3a or traditional chemotherapeutics like cisplatin often leads to experimental failure or confounding off-target effects. Nutlin-3a exclusively targets the MDM2-p53 interaction, rendering it ineffective in cell lines harboring p53 mutations, which represent over 50% of human cancers. Conversely, while genotoxic agents like etoposide or cisplatin can activate p53, they do so via DNA damage, introducing broad cytotoxic artifacts that obscure specific p53-dependent mechanisms. Furthermore, alternative mutant p53 reactivators often suffer from poor aqueous solubility, requiring complex excipients that complicate in vivo dosing. Kevetrin bypasses these limitations by providing a non-genotoxic, highly soluble mechanism to target both wild-type and mutant p53, ensuring reproducible, pathway-specific data [1].

Substitution Risk

Classical MDM2 inhibitors depend on wild-type p53; activity against mutant/null p53 models may be substantially lower and does not transfer directly.

Nutlin-class agents engage only p53-MDM2; dual-pathway modulation of p53 and Rb-E2F is not provided, which may alter experimental outcomes in resistance-mechanism studies.

MDM2 inhibitors stabilize wild-type p53 but do not reduce oncogenic mutant p53 levels; degradation-dependent endpoint context may not reproduce.

Mutant p53 Efficacy vs. Nutlin-3a

In high-grade serous ovarian cancer models harboring p53 mutations (e.g., OVCAR-3), standard MDM2 inhibitors fail to induce apoptosis. Kevetrin demonstrates a distinct advantage by actively downregulating oncogenic mutant p53 and inducing apoptosis, whereas Nutlin-3a shows no significant effect on mutant p53 cell growth. This positions Kevetrin as an essential compound for evaluating p53-dependent cell death in mutation-positive models [1].

| Evidence Dimension | Apoptosis induction in mutant p53 models (OVCAR-3) |

| Target Compound Data | Induces robust apoptosis and downregulates mutant p53 |

| Comparator Or Baseline | Nutlin-3a (No significant growth inhibition or apoptosis) |

| Quantified Difference | Qualitative shift from non-responder to apoptotic responder |

| Conditions | In vitro ovarian cancer cell culture (OVCAR-3) |

Procuring Kevetrin enables researchers to study targeted p53 activation in the >50% of cancers that harbor p53 mutations, where standard MDM2 inhibitors are ineffective.

Aqueous Solubility & In Vivo Formulation

For in vivo xenograft studies, the formulation of hydrophobic small molecules often requires high concentrations of DMSO or complex lipid carriers, which can introduce vehicle toxicity. Kevetrin hydrochloride exhibits exceptional aqueous solubility, reaching up to 36 mg/mL in water. This allows for simple saline or PBS-based formulations for intravenous or intraperitoneal administration, significantly outperforming many lipophilic p53 modulators that require complex solubilization protocols .

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 36 mg/mL in water (Kevetrin HCl) |

| Comparator Or Baseline | Standard lipophilic p53 modulators (<1 mg/mL in water) |

| Quantified Difference | >30-fold increase in aqueous solubility |

| Conditions | Standard aqueous solvent at room temperature |

High water solubility streamlines in vivo formulation, reducing the need for toxic excipients and improving dosing reproducibility in animal models.

Non-Genotoxic p53 Activation vs. Chemotherapeutics

Traditional p53 activation in laboratory workflows often relies on DNA-damaging agents like cisplatin, which trigger broad DNA damage response (DDR) artifacts that confound data reproducibility. Kevetrin provides a cleaner workflow by activating wild-type p53 and inducing target genes like p21 and PUMA without causing DNA fragmentation. This non-genotoxic profile ensures that observed phenotypes are strictly due to targeted p53 modulation, improving assay reproducibility and reducing off-target noise [1].

| Evidence Dimension | DNA damage induction during p53 activation |

| Target Compound Data | Non-genotoxic (absence of DNA damage markers) |

| Comparator Or Baseline | Cisplatin/Etoposide (High DNA damage/genotoxicity) |

| Quantified Difference | Elimination of genotoxic off-target effects |

| Conditions | In vitro cell cycle and apoptosis assays |

Selecting a non-genotoxic activator allows researchers to isolate p53-specific signaling pathways without the confounding variables of widespread DNA damage.

p53-Mutated Oncology Screening

Because Kevetrin effectively degrades oncogenic mutant p53 and induces apoptosis in resistant cell lines (such as OVCAR-3), it is the recommended choice for preclinical drug screening in p53-mutated cancers. It serves as a reliable positive control when evaluating novel therapies against tumors that are refractory to wild-type-specific MDM2 inhibitors like Nutlin-3a [1].

Xenograft Studies with Aqueous Formulations

The high water solubility of Kevetrin hydrochloride (36 mg/mL) streamlines in vivo pharmacodynamic studies. Researchers can formulate the compound in standard saline for intravenous or intraperitoneal administration, avoiding the confounding toxicities associated with complex lipid carriers or high-DMSO excipients required for poorly soluble experimental drugs .

Non-Genotoxic p53 Mechanistic Assays

For laboratories investigating pure downstream p53 signaling (e.g., p21 and PUMA upregulation), Kevetrin provides a clean, non-genotoxic mechanism. It is highly suited for isolating p53-dependent cell cycle arrest pathways without triggering the broad DNA damage response artifacts associated with traditional genotoxic baselines like cisplatin [2].

Application Fit Matrix

References

- [1] Kumar A, et al. Abstract 3221: Kevetrin induces p53-dependent and independent cell cycle arrest and apoptosis in ovarian cancer cell lines representing heterogeneous histologies. Cancer Research (2017) 77 (13_Supplement): 3221.

- [3] Mita M, et al. A phase I, dose-escalation, safety, pharmacokinetic, pharmacodynamic study of thioureidobutyronitrile, a novel p53 targeted therapy, in patients with advanced solid tumors. Journal of Clinical Oncology 33, no. 15_suppl (May 20, 2015) 2566-2566.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Explore Compound Types